Dual Substitution Modulates Auxin Potency
The auxin-like activity of indole-3-acetate esters is significantly modulated by ring substitution. While the target compound's specific activity is not directly reported, class-level inference from established SAR principles shows that the combination of 5-bromo and 2-methyl groups on the indole ring confers a distinct activity profile compared to the unsubstituted parent compound (IAA ethyl ester) or mono-substituted analogs [1]. Specifically, esterification of IAA with an ethyl group increases fruit-setting activity 100-fold over IAA acid, while 5-halogenation further increases activity 10-fold [2]. Conversely, 2-methyl substitution alone reduces activity to 1/10 of the parent [2]. This creates a unique 'push-pull' effect on potency, making the target compound a valuable tool for studying auxin signaling pathways where intermediate or tuned activity is required .
| Evidence Dimension | Auxin-like fruit-setting activity (relative potency) |
|---|---|
| Target Compound Data | Potency is a function of both 5-bromo (potency-enhancing) and 2-methyl (potency-reducing) substitutions [1]. Exact value not found in primary literature. |
| Comparator Or Baseline | IAA ethyl ester (baseline, 100x potency of IAA acid) [2] |
| Quantified Difference | The 5-bromo group is expected to increase potency ~10-fold, while the 2-methyl group is expected to decrease potency to ~1/10 of baseline [2]. The net effect is a compound with a distinct, intermediate potency profile. |
| Conditions | Tomato parthenocarpic fruit test (in vivo) [2] |
Why This Matters
This distinct potency profile, inferred from established SAR, justifies its selection over simpler analogs for auxin research requiring a specific, non-extreme level of biological activity.
- [1] Karcz, W., & Burdach, Z. (2003). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. Plant Growth Regulation, 40(2), 137-146. View Source
- [2] Sell, H. M., et al. (1953). Comparative Stimulation of Parthenocarpy in the Tomato by Various Indole Compounds. Plant Physiology, 28(3), 481-487. View Source
